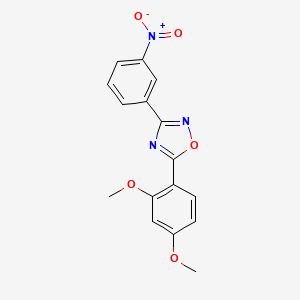
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as DPA-714, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the oxadiazole family of compounds, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act as a ligand for the translocator protein (TSPO), which is expressed in various tissues including the brain, immune cells, and cancer cells. TSPO is involved in various cellular processes such as steroid synthesis, apoptosis, and inflammation. 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole may modulate the activity of TSPO, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in preclinical studies. In neuroinflammation, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to reduce microglial activation and cytokine production, leading to a reduction in neuroinflammation and neuronal damage. In cancer, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit tumor growth and metastasis by inducing apoptosis and reducing angiogenesis. In autoimmune disorders, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, such as its high potency and selectivity for TSPO. It is also relatively easy to synthesize and purify, making it readily available for research. However, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in some applications.
Direcciones Futuras
There are several future directions for the research of 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapies for various diseases. Another direction is to optimize its pharmacokinetic properties, such as its solubility and half-life, to improve its efficacy in vivo. Additionally, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole could be studied in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Overall, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has great potential for the development of novel therapies for various diseases, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dimethoxybenzaldehyde and 3-nitrobenzyl alcohol with thionyl chloride to form 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. This reaction is carried out under reflux conditions using anhydrous solvents such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various diseases such as neuroinflammation, cancer, and autoimmune disorders. In neuroinflammation, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has shown promise in reducing microglial activation and neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit tumor growth and metastasis in preclinical models of breast cancer and melanoma. In autoimmune disorders, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential to modulate the immune response and reduce inflammation in diseases such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-22-12-6-7-13(14(9-12)23-2)16-17-15(18-24-16)10-4-3-5-11(8-10)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYYDYKSHLSVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(butyrylamino)phenyl]-2-naphthamide](/img/structure/B5818559.png)
![4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5818560.png)

![1,3,8,10-tetramethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5818572.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B5818578.png)

![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)

![2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5818594.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5818607.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5818610.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B5818617.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5818622.png)
![5-[5-(2-thienyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5818650.png)